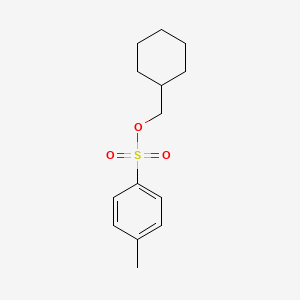

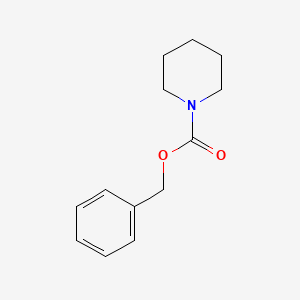

![molecular formula C14H11BrClNOS B3052029 N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide CAS No. 38007-83-9](/img/structure/B3052029.png)

N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide

Übersicht

Beschreibung

“N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .

Physical And Chemical Properties Analysis

The compound has a density of 1.57g/cm3, a boiling point of 543.4ºC at 760 mmHg, and a flash point of 282.4ºC . The LogP value is 4.85060, indicating its lipophilicity . The Polar Surface Area (PSA) is 54.40000 .Wissenschaftliche Forschungsanwendungen

Target Enzyme Inhibition in Agriculture

Research has shown that compounds similar to N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, specifically chloroacetamides, play a crucial role in agriculture as herbicides. These compounds target the primary enzyme responsible for the formation of very long-chain fatty acids (VLCFAs) in plants. Inhibition of VLCFA synthesis disrupts cell membrane integrity and plant growth, making chloroacetamides effective herbicides. This mechanism of action highlights the potential of this compound derivatives in agricultural applications, especially in weed management. The research underscores the importance of understanding the specific enzyme interactions to design more efficient and environmentally friendly herbicides (Böger, Matthes, & Schmalfuss, 2000).

Environmental Toxicity and Degradation

The environmental impact and degradation pathways of related compounds, such as chloroacetamides and their derivatives, have been extensively studied. These compounds, including this compound, may persist in the environment and undergo various degradation processes, potentially leading to the formation of harmful by-products. Studies have focused on the environmental fate of these compounds, their toxicological effects on non-target species, and the development of strategies for their removal from water sources. This body of research is crucial for assessing the environmental safety of these chemicals and for informing regulatory decisions and water treatment practices (Smith & Bucher, 2012).

Potential for Pharmacological Applications

The structural characteristics of this compound suggest potential for pharmacological applications, similar to other compounds with chloroacetamide and thiophene components. Such compounds have been evaluated for their carcinogenic potential and therapeutic effects, including antimicrobial and anti-inflammatory activities. The pharmacological evaluation of these compounds involves understanding their molecular interactions, toxicity profiles, and mechanism of action. This research avenue could lead to the development of new therapeutic agents based on the chemical structure of this compound, contributing to the fields of medicinal chemistry and drug development (Ashby, Styles, Anderson, & Paton, 1978).

Wirkmechanismus

This compound has been studied for its potential antimicrobial and antiproliferative activities . The antimicrobial activity results revealed that similar compounds have promising antimicrobial activity . Anticancer screening results indicated that similar compounds were found to be the most active ones against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Molecular docking studies were carried out to study the binding mode of active compounds with the receptor .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPUYASHEGDWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367871 | |

| Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38007-83-9 | |

| Record name | N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

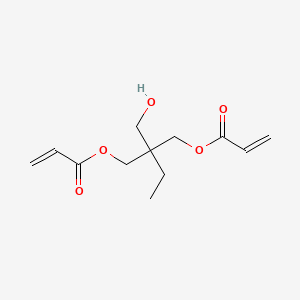

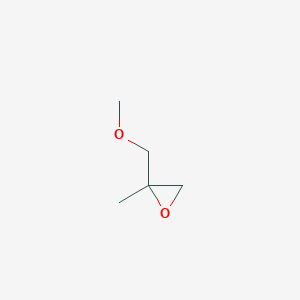

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B3051956.png)

![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)